N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride

Description

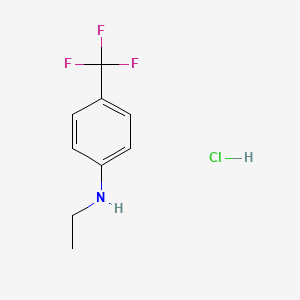

N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the aniline ring. This compound is commonly used in various chemical syntheses and has applications in scientific research.

Properties

Molecular Formula |

C9H11ClF3N |

|---|---|

Molecular Weight |

225.64 g/mol |

IUPAC Name |

N-ethyl-4-(trifluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C9H10F3N.ClH/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6,13H,2H2,1H3;1H |

InChI Key |

SOGWMEMFOVYEHE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with ethylating agents under controlled conditions. One common method is the nucleophilic substitution reaction where 4-(trifluoromethyl)aniline reacts with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, catalytic hydrogenation.

Bases: Sodium hydride, potassium carbonate.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include nitro derivatives, quinone derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to hydrophobic pockets in proteins . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)aniline Hydrochloride: Similar structure but lacks the ethyl group.

4-Aminobenzotrifluoride Hydrochloride: Another similar compound with a trifluoromethyl group attached to the aniline ring.

Uniqueness

N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The ethyl group increases the compound’s hydrophobicity, while the trifluoromethyl group enhances its stability and reactivity .

Biological Activity

N-Ethyl-4-(trifluoromethyl)aniline hydrochloride is a compound of interest in pharmacological research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets. This property is significant in modulating the compound's binding affinity and selectivity for various biological receptors and enzymes.

The mechanism of action involves the interaction of this compound with specific molecular targets. The trifluoromethyl group contributes to increased hydrophobic interactions, allowing the compound to penetrate cell membranes more effectively. This enhanced permeability may facilitate its antimicrobial and anticancer properties by enabling it to reach intracellular targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism appears to involve the activation of apoptotic pathways, including increased expression of p53 and caspase-3 cleavage .

Case Studies

-

In Vivo Efficacy Study :

A study conducted on BALB/c mice infected with Mycobacterium tuberculosis evaluated the efficacy of this compound. Mice were treated with varying doses (100 mg/kg and 200 mg/kg). Results indicated that while treatment reduced lung burdens compared to untreated controls, it was less effective than standard treatments like rifampin and ethambutol . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays revealed that this compound exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, indicating significant cytotoxic activity compared to other tested compounds .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | 1350444-07-3 | Antimicrobial, Anticancer | 0.65 - 2.41 |

| N-Methyl-3-(trifluoromethyl)aniline | 2026-70-2 | Limited studies available | Not reported |

| N-Ethyl-2-(trifluoromethyl)aniline | 1909305-66-3 | Potential for different steric effects | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.